1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is a synthetic compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoromethylamine and piperidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used .
Scientific Research Applications
1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Trifluoroacetyl piperidine: This compound shares a similar piperidine ring structure but differs in the functional groups attached.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Another related compound with a trifluoromethyl group and ethanone moiety.
Uniqueness: 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15F3N2O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-[2-[(trifluoromethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)14-5-3-2-4-8(14)6-13-9(10,11)12/h8,13H,2-6H2,1H3 |
InChI Key |
AZNQODUMKQWHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1CNC(F)(F)F |
Origin of Product |
United States |
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